N-(2,3-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide
Description
N-(2,3-Dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide is a heterocyclic acetamide derivative characterized by a quinoline core substituted with a 3-methyl-1,2,4-oxadiazole moiety and an N-linked 2,3-dimethylphenyl acetamide group. Its molecular architecture combines a bicyclic quinoline system with a 1,2,4-oxadiazole ring, a heterocycle known for its metabolic stability and bioactivity in medicinal chemistry.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-13-7-6-9-18(14(13)2)24-20(27)12-26-19-10-5-4-8-16(19)17(11-21(26)28)22-23-15(3)25-29-22/h4-11H,12H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZVWRHDCISOKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C4=NC(=NO4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 2,3-dimethylaniline, 3-methyl-1,2,4-oxadiazole, and 2-oxo-1,2-dihydroquinoline derivatives. Common synthetic routes may involve:
Condensation Reactions: Combining the aniline derivative with the oxadiazole and quinoline derivatives under acidic or basic conditions.
Acylation Reactions: Introducing the acetamide group through acylation using acetic anhydride or acetyl chloride.
Cyclization Reactions: Forming the quinoline ring through cyclization reactions involving appropriate catalysts and solvents.
Industrial Production Methods
Industrial production of such compounds may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield, purity, and cost-effectiveness. Common industrial methods include:
Catalytic Reactions: Using metal catalysts to enhance reaction rates and selectivity.
High-Pressure Reactions: Employing high-pressure reactors to facilitate difficult reactions.
Purification Techniques: Utilizing crystallization, distillation, and chromatography for product purification.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction to amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
Oxidation Products: Corresponding oxides or quinoline N-oxides.
Reduction Products: Amines or alcohols.
Substitution Products: Derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide involves its interaction with molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Anti-Exudative Acetamides ( )
Derivatives of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide demonstrated anti-exudative activity comparable to diclofenac sodium (8 mg/kg). The triazole and furan substituents enhance hydrogen bonding and π-π stacking with biological targets .
Key Comparison: The target compound’s 1,2,4-oxadiazole and quinoline system may offer superior metabolic stability over triazole-furan derivatives due to reduced susceptibility to enzymatic oxidation.
Thiazolyl Acetamides ( )
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibits a twisted dichlorophenyl-thiazol conformation, forming hydrogen-bonded dimers. The dichlorophenyl group increases lipophilicity, while the thiazole ring enables metal coordination .
Quinazolinone-Based Acetamides ( )
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide features a quinazolinone core linked to a dichlorophenyl group. The dioxo-quinazolinone system enhances hydrogen-bonding capacity, which is critical for anticonvulsant activity .
Key Comparison: The target compound’s 2-oxo-1,2-dihydroquinoline moiety lacks the additional keto group of quinazolinone derivatives, possibly reducing polarity and altering pharmacokinetic profiles.
Triazolyl and Pyridazinyl Acetamides (–8)
- C25H26N6O3S (CAS 692737-11-4): Contains a pyridazine-triazole hybrid with a 2,6-dimethylphenyl group. The ethyl-substituted triazole enhances steric bulk, while the pyridazine ring contributes to π-acidic interactions .
- 790290-24-3 : A 1,2,4-triazole derivative with cyclopropyl and dichlorophenyl groups, optimizing steric and electronic properties for agrochemical applications .
Research Implications
- Structural Advantages : The target compound’s 1,2,4-oxadiazole and dimethylphenyl groups balance lipophilicity and metabolic stability, making it a candidate for further pharmacological or agrochemical studies.
- Limitations: Lack of chloro or polar substituents may reduce herbicidal potency compared to alachlor, but its heterocyclic complexity could unlock novel bioactivities.
Biological Activity
N-(2,3-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide is a synthetic compound that has drawn attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a quinoline moiety and an oxadiazole ring, contributing to its pharmacological properties. The molecular formula is with a molecular weight of approximately 376.46 g/mol.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The oxadiazole and quinoline components may interact with specific enzymes or receptors, modulating their activity.
- Cellular Pathway Modulation : The compound may influence various signaling pathways involved in cell proliferation and apoptosis.
Biological Activities
Research has highlighted several biological activities associated with this compound:
Anticancer Activity
Studies demonstrate that derivatives containing the oxadiazole ring exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 10.5 | |
| MCF7 (breast cancer) | 8.9 | |
| A549 (lung cancer) | 12.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Case Studies
A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives related to this compound. The study found that modifications to the oxadiazole ring enhanced anticancer activity significantly compared to earlier derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
